tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate
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Overview
Description
Tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate is a synthetic dye belonging to the group of azo dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4-sulfonatophenylamine, followed by coupling with 7-sulfonato-1-naphthylamine. The resulting intermediate is then further diazotized and coupled with 4-acetamido-5-hydroxy-1,7-naphthalenedisulfonic acid to form the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include various oxidation and reduction products, as well as substituted derivatives of the original compound .
Scientific Research Applications
Tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate has several scientific research applications:
Chemistry: Used as a standard dye in analytical chemistry for various assays and tests.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in medical diagnostics and imaging.
Industry: Widely used as a food additive and in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate involves its interaction with various molecular targets. The compound’s azo bonds can undergo cleavage, leading to the formation of reactive intermediates that interact with cellular components. The sulfonate groups enhance its solubility and facilitate its distribution in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Tetrasodium 1-acetamido-2-hydroxy-3-[(4-[(4-sulfonatophenyl)azo]-7-sulfonato-1-naphthyl)azo]naphthalene-4,6-disulfonate: Another azo dye with similar structural features and applications.
Brilliant Black PN: A closely related compound used in similar applications.
Uniqueness
Tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its high solubility and stability make it particularly suitable for use in food and industrial applications .
Properties
Molecular Formula |
C28H17N5Na4O14S4 |
---|---|
Molecular Weight |
867.7 g/mol |
IUPAC Name |
tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C28H21N5O14S4.4Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;;;;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;;/q;4*+1/p-4 |
InChI Key |
GMMAPXRGRVJYJY-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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